tert-Pentyl-d6 Chloride
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Overview
Description
tert-Pentyl-d6 Chloride, also known as 2-Chloro-2-methylbutane-d6, is a deuterated compound with the molecular formula C5H5D6Cl and a molecular weight of 112.63 g/mol . This compound is an isotopically labeled analogue of tert-Pentyl Chloride, which is commonly used in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with deuterated hydrochloric acid (DCl). The reaction typically involves the following steps:
Reaction Setup: tert-Pentyl alcohol is mixed with deuterated hydrochloric acid in a separatory funnel.
Separation: The mixture is allowed to separate into layers, with the organic layer containing this compound.
Purification: The organic layer is purified through distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions. The most common type of reaction is the unimolecular nucleophilic substitution (SN1) reaction .
Common Reagents and Conditions
Reagents: Deuterated hydrochloric acid (DCl), deuterated solvents.
Conditions: Room temperature, separation using a separatory funnel, and purification through distillation.
Major Products
The major product of the reaction involving this compound is this compound itself, with deuterium atoms incorporated into the molecule. This product is used as a starting material in various organic synthesis applications .
Scientific Research Applications
tert-Pentyl-d6 Chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an SN1 reaction, where the chloride ion is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
tert-Pentyl Chloride: The non-deuterated analogue of tert-Pentyl-d6 Chloride, used in similar applications but without isotopic labeling.
tert-Butyl Chloride: Another alkyl chloride used in organic synthesis, but with a different carbon skeleton.
tert-Amyl Chloride: Similar to tert-Pentyl Chloride but with a different arrangement of carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracking and analysis of deuterium atoms are required. This isotopic labeling provides insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
Properties
CAS No. |
89603-08-7 |
---|---|
Molecular Formula |
C5H11Cl |
Molecular Weight |
112.63 |
IUPAC Name |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
InChI Key |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES |
CCC(C)(C)Cl |
Synonyms |
1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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